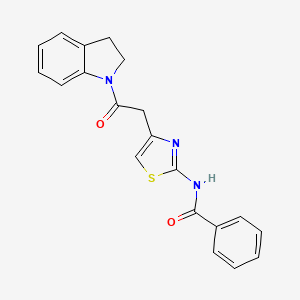

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-18(23-11-10-14-6-4-5-9-17(14)23)12-16-13-26-20(21-16)22-19(25)15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVKCRSCCUIZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indolinone Intermediate: The indolinone moiety is synthesized through a cyclization reaction of an appropriate precursor.

Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction with a thioamide.

Coupling with Benzamide: The final step involves coupling the indolinone-thiazole intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer progression. Specifically, compounds targeting the vascular endothelial growth factor receptor 2 (VEGFR2) have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HT-29 and COLO-205. The results demonstrated potent inhibition of cell proliferation and induction of apoptosis in these cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted a series of thiazole derivatives that exhibit activity against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making them potential candidates for developing new antibiotics .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isatin + Thiazole precursor | Ethanol, piperidine | 96 |

| 2 | Intermediate + Acetic Acid | Reflux | 88 |

In Vivo Studies

A notable case study involved the administration of thiazole-based compounds in animal models to evaluate their anticancer efficacy. The study reported significant tumor reduction in treated groups compared to control groups, supporting the potential application of these compounds in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational studies help elucidate the interaction mechanisms at the molecular level, providing insights into how modifications to the compound could enhance its bioactivity .

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a thiazole ring, benzamide linker, and indolin-1-yl substituent. Below is a detailed comparison with structurally related analogs:

Core Thiazole-Benzamide Derivatives

Key Observations :

- Pyridine-substituted thiazoles (e.g., compounds from ) show potent anticancer activity (IC₅₀: 5.5–18.6 µM), likely due to π-π stacking with kinase active sites.

- The target compound’s indolin-1-yl group may enhance binding to hydrophobic pockets in targets like tau protein or β-amyloid, as seen in Alzheimer’s-focused analogs .

- Substituents on the benzamide ring (e.g., nitro, trifluoromethyl) significantly modulate potency, suggesting that the unsubstituted benzamide in the target compound may prioritize solubility over affinity .

Indole/Thiazole Hybrids

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Thiazole-benzamide derivatives with polar substituents (e.g., pyridine, morpholine) typically exhibit melting points >190°C, indicating crystalline stability .

- The indolin-1-yl group in the target compound may lower melting points compared to pyridine analogs due to reduced symmetry, as seen in urea-thiazole hybrids (melting range: 188–207°C) .

Spectroscopic Validation

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.41 g/mol. The compound features an indole moiety, a thiazole ring, and a benzamide structure, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of specific biological pathways:

- Zinc-Activated Channel (ZAC) Antagonism :

- Inhibition of Kinases :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: ZAC Antagonism

In a study published in PubMed, researchers screened a library of compounds for ZAC antagonism and identified several analogs, including those structurally related to this compound. These compounds exhibited IC₅₀ values ranging from 1 to 3 μM, indicating potent antagonistic effects. The study further characterized the binding affinities and modes of action through electrophysiological techniques .

Case Study: Anticancer Activity

Another study explored the anticancer potential of related thiazole derivatives, revealing that they effectively inhibited the growth of various cancer cell lines through CDK inhibition. The structural similarities suggest that this compound may possess similar properties, warranting further investigation into its efficacy as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.